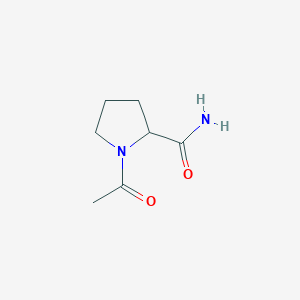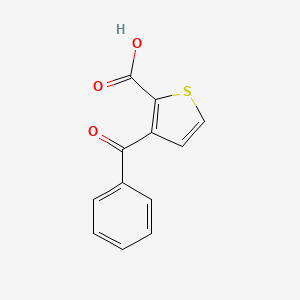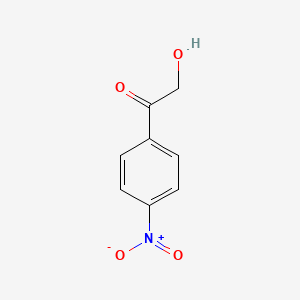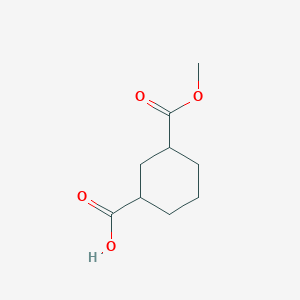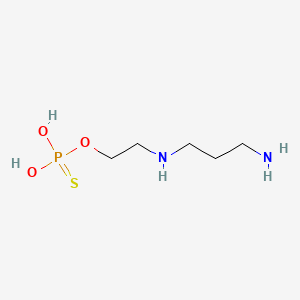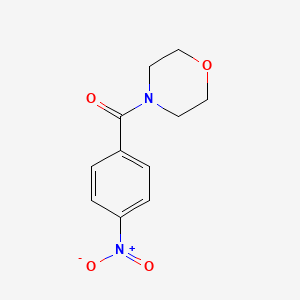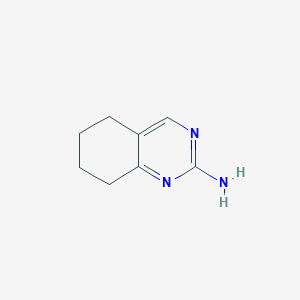
5,6,7,8-Tetrahydroquinazolin-2-amine
Overview
Description
5,6,7,8-Tetrahydroquinazolin-2-amine is a chemical compound . It is also known as 2-Quinazolinamine, 4-chloro-5,6,7,8-tetrahydro- .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives has been reported in several studies . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . The reaction occurs in mild conditions and is characterized by excellent yields .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinazolin-2-amine has been analyzed in several studies . The InChI code for this compound is 1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7 (6)11-8/h5H,1-4H2, (H2,9,10,11) .Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydroquinazolin-2-amine have been studied . For example, a mixture was stirred for 15 min and then the corresponding amine followed by triethyl amine were added and the resultant reaction mixture was stirred for 4 h at 25–30 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydroquinazolin-2-amine have been reported . The compound has a molecular weight of 149.2 .Scientific Research Applications
Antitubercular Agent Development
5,6,7,8-Tetrahydroquinazolin-2-amine derivatives have shown promise as potential antitubercular agents. Molecular docking studies indicate high binding affinity toward essential enzymes of Mycobacterium tuberculosis , such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). These compounds could be key in designing new treatments against multidrug-resistant strains of tuberculosis .
Antidiabetic Therapy
The same derivatives also exhibit inhibition activity against β-glucosidase, suggesting a novel scaffold for antidiabetic therapy. This is particularly significant given the global rise in diabetes prevalence and the need for more effective treatments .
Green Chemistry Applications
In the realm of green chemistry, 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives can be synthesized via eco-friendly methods. A mechano-chemical approach, which involves grinding, has been used to achieve high yields in a short time, demonstrating an efficient and sustainable synthesis pathway .
Antioxidant Reagents
These compounds have been studied for their antioxidant properties using Density Functional Theory (DFT). Certain derivatives have been identified as potent antioxidants, which could have implications in the development of treatments for oxidative stress-related diseases .
Material Science
The structural core of 5,6,7,8-Tetrahydroquinazolin-2-amine is significant in material science. Its derivatives are integral in the creation of new materials with potential applications in various industries, including electronics and pharmaceuticals .
Combinatorial Chemistry
This compound fits into the class of N-heterocycles, which are extensively used in combinatorial chemistry for drug discovery. Its derivatives can be used to create vast libraries of compounds for screening various biological activities .
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of a diverse family of pyrimidine ring derivatives. The reaction conditions are mild and characterized by excellent yields, making it a valuable compound in synthetic organic chemistry .
Antiviral Research
Derivatives of 5,6,7,8-Tetrahydroquinazolin-2-amine have been synthesized for antiviral studies. These studies are crucial in the ongoing search for new treatments against various viral infections .
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydroquinazolin-2-amine has been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis, making them promising targets for antitubercular agents .
Mode of Action
The compound interacts with its targets (DHFR, Mt PanK, and Mt DprE1) through molecular docking
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 by 5,6,7,8-Tetrahydroquinazolin-2-amine affects the biochemical pathways these enzymes are involved in. For instance, DHFR plays a key role in the folate pathway, which is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR can therefore disrupt these processes, leading to the death of the bacteria .
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydroquinazolin-2-amine’s action primarily involve the inhibition of key enzymes in Mycobacterium tuberculosis, leading to disruption of essential biochemical pathways and ultimately the death of the bacteria . The compound also shows high inhibition activity against β-glucosidase, suggesting potential for the treatment of diabetes .
Safety and Hazards
Future Directions
The future directions for the study of 5,6,7,8-Tetrahydroquinazolin-2-amine are promising. The compound and its derivatives have potential applications in the treatment of diseases such as cancer and diabetes .
Relevant Papers Several papers have been published on 5,6,7,8-Tetrahydroquinazolin-2-amine . These papers provide valuable insights into the properties and potential applications of this compound.
properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOBFYEASSZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279645 | |
| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazolin-2-amine | |
CAS RN |
2305-85-3 | |
| Record name | 2305-85-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5,6,7,8-tetrahydroquinazolin-2-amine derivatives interesting for asthma treatment?
A1: Research suggests that 5,6,7,8-tetrahydroquinazolin-2-amine derivatives can act as histamine H4 receptor modulators []. The histamine H4 receptor is involved in inflammatory responses and immune regulation, making it a potential target for asthma therapies []. By modulating the activity of this receptor, these compounds may help control airway inflammation and bronchoconstriction, key aspects of asthma.
Q2: What are the key structural features of these compounds, and how are they studied?
A2: 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives are characterized by a pyrimidine ring fused to a cyclohexane ring, with an amine group at the 2-position. Researchers have employed various synthetic strategies to create these compounds, including one-pot methods for efficient synthesis []. Spectroscopic techniques, such as NMR and IR spectroscopy, are crucial for characterizing the structure and confirming the identity of the synthesized compounds []. Further research is ongoing to explore the structure-activity relationships and optimize their properties for therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




